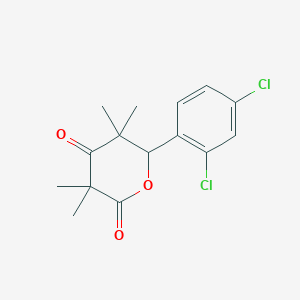
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as DCTD, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. DCTD is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, oxidative stress, and inflammation. 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress and inflammation, and the modulation of gene expression. In animal models, 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to reduce tumor growth, improve glucose metabolism, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments, including its synthetic accessibility, its well-characterized properties, and its potential biological and pharmacological activities. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications. Further studies are needed to determine the optimal dosage and administration route of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, and to investigate its potential side effects and toxicity. Additionally, the use of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been carried out through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 2,4-pentanedione in the presence of sodium hydroxide, and the reaction of 2,4-dichlorobenzaldehyde with 3,5-dimethyl-4-hydroxybenzaldehyde in the presence of piperidine. The yield and purity of 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential biological and pharmacological properties. It has been reported to exhibit antitumor, antioxidant, and anti-inflammatory activities. In vitro and in vivo studies have shown that 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can inhibit the proliferation of various cancer cells, such as breast cancer, lung cancer, and liver cancer cells. 6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to reduce oxidative stress and inflammation in animal models of diseases, such as diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-(2,4-dichlorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2O3/c1-14(2)11(9-6-5-8(16)7-10(9)17)20-13(19)15(3,4)12(14)18/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDUDZSTVFEACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

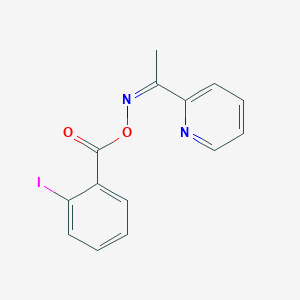
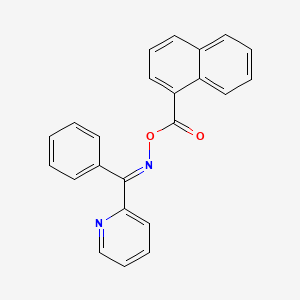
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915994.png)
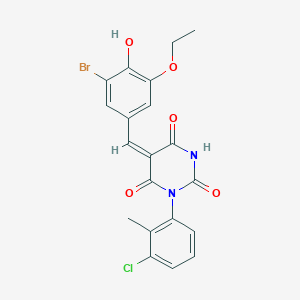
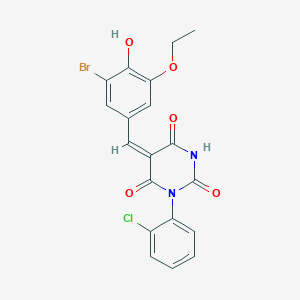
![methyl 4-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916006.png)
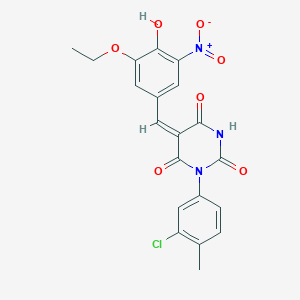
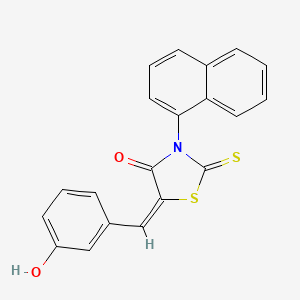
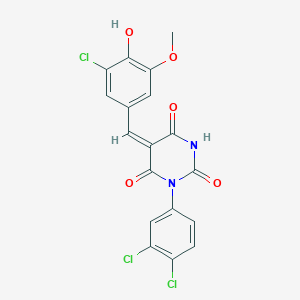
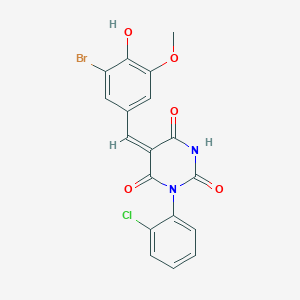
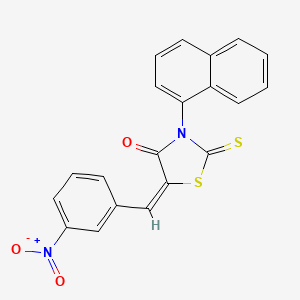
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916041.png)
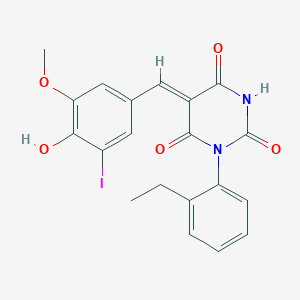
![methyl 4-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916073.png)